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molecular formula C7H4F3N3O3 B8700129 3-Nitro-5-(trifluoromethyl)picolinamide

3-Nitro-5-(trifluoromethyl)picolinamide

Cat. No. B8700129
M. Wt: 235.12 g/mol
InChI Key: KYYLNFYKYIDHFG-UHFFFAOYSA-N
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Patent
US09309263B2

Procedure details

A round bottom flask was charged with 3-nitro-5-(trifluoromethyl)picolinonitrile (910 mg, 4.19 mmol) and sulfuric acid (4192 μl, 4.19 mmol), and the mixture was stirred at 60° C. for 16 h. Upon cooling to RT the crude mixture was poured onto ice, and the resulting solids were filtered, washed with water and dried. 3-nitro-5-(trifluoromethyl)picolinamide (850 mg, 3.62 mmol, 86% yield) was isolated as a light yellow solid. LC/MS (ESI+) m/z=236.1 (M+H).
Quantity
910 mg
Type
reactant
Reaction Step One
Quantity
4192 μL
Type
reactant
Reaction Step One
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([C:14]#[N:15])=[N:6][CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1)([O-:3])=[O:2].S(=O)(=O)(O)[OH:17]>>[N+:1]([C:4]1[C:5]([C:14]([NH2:15])=[O:17])=[N:6][CH:7]=[C:8]([C:10]([F:13])([F:11])[F:12])[CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
910 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=C(C1)C(F)(F)F)C#N
Name
Quantity
4192 μL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was poured onto ice
FILTRATION
Type
FILTRATION
Details
the resulting solids were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=NC=C(C1)C(F)(F)F)C(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.62 mmol
AMOUNT: MASS 850 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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